1-(3-Bromopropyl)-4-chloro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles. For example, the bromine atom can be replaced by a hydroxyl group to form an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromopropyl)-4-chloro-2-iodobenzene include other halogenated benzenes such as 1-bromo-4-chloro-2-iodobenzene and 1-(3-chloropropyl)-4-bromo-2-iodobenzene. What sets this compound apart is the specific arrangement of halogen atoms, which can influence its reactivity and applications. For example, the presence of a bromopropyl group can make it more suitable for certain substitution reactions compared to its analogs .
Properties
Molecular Formula |
C9H9BrClI |
---|---|
Molecular Weight |
359.43 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
BAZYDRYVDOENNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.